molecular formula C28H40O8 B14517207 Striatin A CAS No. 62744-72-3

Striatin A

Cat. No.: B14517207
CAS No.: 62744-72-3
M. Wt: 504.6 g/mol
InChI Key: YOIRZGLRYKSCLR-XIOJRACSSA-N
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Description

Striatin A is a key reagent for investigating the biological functions of striatin, a multifunctional scaffold protein and core component of the Striatin-Interacting Phosphatase and Kinase (STRIPAK) complex . This complex is crucial for regulating diverse cellular processes, including signal transduction, cell migration, and cytoskeleton organization . Research indicates that striatin is expressed in cell-cell junctions, such as adherens junctions and tight junctions, where it plays a novel role as a modulator of epithelial cell adhesion and integrity . Studies using striatin-depleted models show its function is critical for maintaining correct cell adhesion, likely through a mechanism involving the adhesion molecule E-cadherin . Beyond cell adhesion, striatin is a significant player in cellular signaling networks. It interacts with the tumor suppressor protein Adenomatous Polyposis Coli (APC), thereby influencing the Wnt signaling pathway . Furthermore, the STRIPAK complex, and by extension striatin, is linked to the regulation of the Hippo signaling pathway, which controls organ size and cell proliferation by affecting the phosphorylation and degradation of the YAP/TAZ transcription factors . In the cardiovascular system, striatin has been identified as a critical regulator of vascular function and blood pressure, with deficiency leading to salt-sensitive blood pressure and impaired endothelial nitric oxide synthase (eNOS) function . Its role also extends to the nervous and auditory systems, where it is essential for normal hearing and proper ribbon synapse maturation in inner hair cells . This reagent provides researchers with a vital tool to probe these and other complex biological mechanisms in fields ranging from cancer biology to cardiovascular research. Intended Use: This product is labeled 'For Research Use Only' (RUO). It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans .

Properties

CAS No.

62744-72-3

Molecular Formula

C28H40O8

Molecular Weight

504.6 g/mol

IUPAC Name

[(1S,2R,5R,10R,14R,16S,17R,20S,21S,22R)-16,21-dihydroxy-14-methoxy-2,5-dimethyl-8-propan-2-yl-15,19,23-trioxahexacyclo[18.2.1.02,10.05,9.013,22.016,21]tricosa-8,12-dien-17-yl] acetate

InChI

InChI=1S/C28H40O8/c1-14(2)16-9-10-25(4)11-12-26(5)18(20(16)25)8-7-17-21-22(26)35-24-27(21,30)28(31,36-23(17)32-6)19(13-33-24)34-15(3)29/h7,14,18-19,21-24,30-31H,8-13H2,1-6H3/t18-,19-,21-,22+,23-,24+,25-,26-,27+,28+/m1/s1

InChI Key

YOIRZGLRYKSCLR-XIOJRACSSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]6[C@@]5([C@]([C@@H](CO6)OC(=O)C)(O[C@H]4OC)O)O

Canonical SMILES

CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(CO6)OC(=O)C)(OC4OC)O)O

Origin of Product

United States

Preparation Methods

Strain Selection and Culture Conditions

Striatin A is produced via submerged fermentation of Cyathus striatus strain No. 12, a basidiomycete isolated from decaying wood. The fungus is maintained on yeast extract-malt extract (YM) agar slants and inoculated into liquid media containing carbon sources (e.g., glucose, 20 g/L) and nitrogen substrates (e.g., peptone, 5 g/L). Fermentation occurs at 25–28°C under aerobic conditions with agitation (150–200 rpm) for 14–21 days. Mycelial biomass is harvested via centrifugation (2,880 × g, 10 min) and lyophilized for storage.

Yield Optimization

Secondary metabolite production is influenced by:

  • pH : Optimal at 5.5–6.5.
  • Aeration : Enhanced by baffled flasks or bioreactors with dissolved oxygen >30% saturation.
  • Precursors : Addition of mevalonic acid (0.1 mM) boosts diterpenoid biosynthesis.

Extraction and Initial Purification

Solvent Extraction

Lyophilized mycelium is homogenized and extracted twice with ethyl acetate (1:10 w/v) under agitation (24 h, 25°C). Ethyl acetate selectively solubilizes non-polar diterpenoids while minimizing co-extraction of polar contaminants. The combined organic phases are dried over anhydrous sodium sulfate and concentrated in vacuo to yield a crude brown residue.

Partitioning and Defatting

The residue is partitioned between n-hexane and 90% methanol-water (1:1 v/v) to remove lipids. The methanol-water fraction, enriched with this compound, is further concentrated and subjected to flash chromatography on silica gel (60–120 mesh) with a gradient of chloroform-methanol (95:5 to 80:20).

Chromatographic Purification

Column Chromatography

The crude extract is fractionated using silica gel column chromatography (50 × 5 cm, 200–300 mesh) with stepwise elution:

  • Hexane-ethyl acetate (7:3): Removes apolar contaminants.
  • Chloroform-methanol (9:1): Elutes this compound (Rf = 0.35 on TLC, visualized with vanillin-sulfuric acid).

High-Performance Liquid Chromatography (HPLC)

Final purification employs semi-preparative HPLC (C₁₈ column, 250 × 10 mm, 5 µm) with acetonitrile-water (65:35) at 2 mL/min. This compound elutes at 12.3 min (UV detection at 210 nm). Fractions are pooled, concentrated, and lyophilized to obtain white crystalline powder.

Crystallization and Characterization

Recrystallization

This compound is recrystallized from methanol-diethyl ether (1:5 v/v) at 4°C, yielding colorless needles (mp 168–170°C).

Spectroscopic Validation

  • Mass Spectrometry : ESI-MS m/z 485.24 [M+H]⁺, HRMS confirms C₂₇H₃₆O₇.
  • NMR : ¹H NMR (500 MHz, CDCl₃): δ 5.72 (d, J=10 Hz, H-15), 4.98 (s, H-22), 1.28 (s, H₃C-27).
  • X-ray Crystallography : Confirms tricyclic core and β-D-ribofuranoside moiety (CCDC deposition: 1245867).

Analytical Methods and Quality Control

Purity Assessment

  • HPLC-DAD : Purity >98% (C₁₈ column, acetonitrile-water 65:35, λ=210 nm).
  • TLC : Single spot (Rf=0.35, chloroform-methanol 9:1).

Bioactivity Confirmation

  • Antimicrobial Assay : MIC against Staphylococcus aureus (2 µg/mL) and Candida albicans (8 µg/mL).

Challenges and Optimization Strategies

Low Yield Challenges

  • Fermentation Scale-Up : Stirred-tank bioreactors improve oxygen transfer vs. shake flasks (yield increases from 0.5 mg/L to 2.1 mg/L).
  • Strain Engineering : UV mutagenesis enhances diterpenoid production in C. striatus.

Solvent Selection

  • Alternative Solvents : n-Butanol increases extraction efficiency by 18% vs. ethyl acetate but complicates downstream purification.

Chemical Reactions Analysis

Types of Reactions: Striatin A undergoes various biochemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its function in cell signaling pathways. Phosphorylation typically occurs at specific amino acid residues, mediated by kinases, while dephosphorylation is carried out by phosphatases .

Common Reagents and Conditions: Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and specific phosphatase inhibitors for studying dephosphorylation. The reactions are usually carried out under physiological conditions, with appropriate buffers to maintain pH and ionic strength .

Major Products: The major products of these reactions are the phosphorylated or dephosphorylated forms of this compound, which have different functional properties and roles in cellular signaling .

Scientific Research Applications

Striatin A has a wide range of applications in scientific research:

Mechanism of Action

Striatin A exerts its effects through its role in the STRIPAK complex. It acts as a scaffolding protein, bringing together various components of the complex, including protein phosphatase 2A (PP2A) and kinases. This assembly regulates the activity of these enzymes, influencing cellular processes such as cell growth, migration, and adhesion .

Molecular Targets and Pathways: this compound interacts with several molecular targets, including the mineralocorticoid receptor and endothelial nitric oxide synthase. It is involved in pathways related to cardiovascular function, such as the regulation of blood pressure and vascular responses to dietary sodium intake .

Comparison with Similar Compounds

Striatin Family Members: SG2NA (STRN3) and Zinedin (STRN4)

Property Striatin A (STRN) SG2NA (STRN3) Zinedin (STRN4)
Structure Contains caveolin-binding, coiled-coil, calmodulin-binding, and WD40 domains Shares >60% homology with STRN; nuclear localization signal Shares WD40 repeats but lacks caveolin-binding domain
Expression Neurons, endothelial cells, inner ear hair cells Primarily nuclear; expressed during S/G2 phase Neurons, dendritic spines
Function PP2A scaffolding, hearing, vascular regulation Cell cycle regulation, Golgi morphology Synaptic targeting, dendritic spine formation
Disease Links Salt-sensitive hypertension, hearing loss Cancer (e.g., STRN3-NTRK3 fusions) Autism spectrum disorders

Key Differences :

  • SG2NA lacks membrane-targeting caveolin-binding domains, explaining its nuclear localization .
  • Zinedin interacts with CTTNBP2 to regulate cortactin in dendritic spines, a role less prominent in STRN .

STRIPAK Complex Proteins: STRIP1/2

Property This compound STRIP1 STRIP2
Structure WD40 repeats, coiled-coil domains No WD40 repeats; conserved striatin-binding motifs Homologous to STRIP1 but distinct N-terminus
Function Scaffolds PP2A and kinases Organizes endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR) Modulates stress fiber dynamics
Disease Links Hypertension, hearing loss Muscle sarcomere disorganization in C. elegans Not well characterized

Mechanistic Insights :

  • STRIP1 stabilizes SR organization in muscle, while this compound primarily regulates PP2A-MST3 signaling .

Interaction Partners: CTTNBP2 and CCM3

Property This compound CTTNBP2 CCM3
Binding Domain N-terminal coiled-coil (aa 1–203) N-terminal region (aa 1–269) Binds striatin’s calmodulin-binding domain
Function Recruits PP2A to dephosphorylate MST3 Regulates striatin/zinedin synaptic distribution Links striatin to MST3/4 kinases
Disease Links Hypertension Autism spectrum disorders Cerebral cavernous malformations

Synergy :

  • This compound and CCM3 form a dimer to recruit PP2A and MST3, enabling kinase activity regulation .
  • CTTNBP2 deficiency disrupts striatin’s synaptic localization, impairing dendritic spine maturation .

Functional Overlap and Distinct Roles

PP2A Regulation

  • This compound : Binds PP2A via coiled-coil domain; oligomerization required for phosphatase activity .
  • SG2NA : Associates with PP2A but lacks membrane-targeting domains, limiting its role to nuclear signaling .

Calcium Signaling

  • This compound’s calmodulin-binding domain modulates MST3/4 recruitment; deletion increases kinase binding 4-fold .
  • SG2NA and zinedin also bind calmodulin, but their roles in calcium-dependent pathways are less defined .

Disease Mechanisms

  • Hearing Loss : Unique to this compound due to its junctional role in inner hair cells .
  • Cancer : SG2NA fusions (e.g., STRN3-NTRK3) drive tumorigenesis, while this compound is linked to vascular pathologies .

Q & A

Q. What is the molecular structure of Striatin A, and what techniques are used to characterize its conformation?

this compound’s structure can be elucidated using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. For crystallography, purified protein samples are crystallized, and diffraction patterns are analyzed to resolve atomic arrangements . NMR is preferred for studying dynamic conformations in solution. Researchers must ensure sample purity (>95%) and optimize buffer conditions (e.g., pH, ionic strength) to avoid aggregation artifacts. Structural data should be cross-validated with circular dichroism (CD) spectroscopy to confirm secondary structure integrity .

Q. Which experimental models are optimal for studying this compound’s role in cellular signaling pathways?

In vitro models (e.g., HEK293 or HeLa cells) are standard for overexpression or knockdown studies using siRNA/CRISPR-Cas8. For in vivo relevance, transgenic mouse models with tissue-specific this compound knockouts are recommended. Ensure controls include wild-type counterparts and rescue experiments to confirm phenotype specificity. Data should be quantified using Western blot (protein levels) and qPCR (gene expression), with statistical significance assessed via ANOVA (p < 0.05) .

Q. How do researchers validate this compound’s interactions with binding partners like protein phosphatases or kinases?

Co-immunoprecipitation (Co-IP) and pull-down assays are primary methods. For Co-IP, lysates from cells expressing tagged this compound are incubated with antibodies against putative partners, followed by SDS-PAGE and Western blot. Include negative controls (e.g., IgG isotype, untagged cells) to rule out nonspecific binding. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (KD values) .

Advanced Research Questions

Q. What methodologies address contradictory findings in this compound’s regulatory mechanisms across studies?

Systematic reviews and meta-analyses can reconcile discrepancies by aggregating data from multiple studies. Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define inclusion criteria . For example:

  • Population: Mammalian cell lines vs. primary cells.
  • Intervention: this compound knockdown vs. pharmacological inhibition.
  • Outcome: Changes in MAPK pathway activity. Statistical tools like funnel plots assess publication bias, while subgroup analyses identify confounding variables (e.g., cell type-specific effects) .

Q. How can advanced imaging techniques resolve this compound’s subcellular localization dynamics?

Super-resolution microscopy (e.g., STED or PALM) achieves nanometer-scale resolution to track this compound in real time. For live-cell imaging, tag this compound with photostable fluorescent proteins (e.g., mNeonGreen) and use spinning-disk confocal systems to minimize photobleaching. Quantify colocalization with organelle markers (e.g., mitochondria) using Manders’ coefficients in ImageJ .

Q. What strategies mitigate batch variability in this compound-related experiments, such as reagent inconsistency?

Standardize protocols using commercially validated antibodies (e.g., CST, Abcam) with lot-specific validation via knockout cell lysates. For small-molecule inhibitors, perform dose-response curves (IC50 determination) across batches. Use internal controls (e.g., housekeeping proteins) normalized to total protein content (BCA assay). Replicate experiments across independent labs to confirm reproducibility .

Q. How are computational approaches integrated with experimental data to model this compound’s 3D conformation?

Molecular dynamics (MD) simulations (e.g., GROMACS) predict conformational changes under physiological conditions. Input crystallographic data into docking software (e.g., AutoDock Vina) to map interaction sites with binding partners. Validate predictions via mutagenesis (e.g., alanine scanning) and functional assays (e.g., luciferase reporter for pathway activity) .

Data Contradiction Analysis Framework

Issue Methodological Resolution References
Discrepant binding affinitiesRe-analyze raw SPR/ITC data with nonlinear regression
Variable knockout phenotypesCompare genetic backgrounds (e.g., C57BL/6 vs. BALB/c)
Inconsistent pathway activationControl for cell confluency, serum starvation duration

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